![molecular formula C9H13F6N3O4S2 B1590196 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 216299-72-8](/img/structure/B1590196.png)
1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Propyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the empirical formula C9H13F6N3O4S2 . It is also known by the synonyms PMIM BTA and PMIM TFSI . This compound has a molecular weight of 405.34 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide has been analyzed using various methods such as density functional theory (DFT) . The compound is stable, vertically and laterally homogeneous .Physical And Chemical Properties Analysis
1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a liquid with an assay of ≥98% (H-NMR) and impurities of ≤0.5% water . It has been analyzed using hard x-ray photoelectron spectroscopy (HAXPES) .Scientific Research Applications
Reference Material for Spectroscopy
This ionic liquid has been analyzed using hard x-ray photoelectron spectroscopy (HAXPES) due to its ultra-high vacuum (UHV) stability and homogeneity. It is also easy to clean, making it an ideal reference material in spectroscopic studies .
Electrolytes in Energy Storage
Ionic liquids like this one exhibit non-volatility, high thermal stability, and high ionic conductivity, making them suitable as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells .
Media for Synthesis
They are used as media for the synthesis of conducting polymers and intercalation electrode materials due to their unique properties .
Solubility and Thermodynamic Properties
There is a tabular compilation of solubility and thermodynamic properties of this compound’s mixtures, which is crucial for understanding its behavior in various conditions .
Polymer Electrolytes
The compound has been used to impact polymer electrolytes, achieving maximum ionic conductivity values in certain studies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-propylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWUIWLQQDTHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047947 | |
Record name | 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
216299-72-8 | |
Record name | 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-propylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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